molecular formula C9H16ClFN2O B8154078 (2S,4R)-N-cyclobutyl-4-fluoropyrrolidine-2-carboxamide hydrochloride

(2S,4R)-N-cyclobutyl-4-fluoropyrrolidine-2-carboxamide hydrochloride

Cat. No.: B8154078
M. Wt: 222.69 g/mol
InChI Key: ZDQINADZPWNDOY-HNJRQZNRSA-N
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Description

(2S,4R)-N-cyclobutyl-4-fluoropyrrolidine-2-carboxamide hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-N-cyclobutyl-4-fluoropyrrolidine-2-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the pyrrolidine ring, followed by the introduction of the fluorine atom and the cyclobutyl group. The final step involves the formation of the carboxamide and the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-N-cyclobutyl-4-fluoropyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group in place of the fluorine atom.

Scientific Research Applications

(2S,4R)-N-cyclobutyl-4-fluoropyrrolidine-2-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it useful in the study of enzyme mechanisms or receptor binding.

    Industry: Its properties could be exploited in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S,4R)-N-cyclobutyl-4-fluoropyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The cyclobutyl group may also play a role in stabilizing the compound’s conformation, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-hydroxypiperidine-2-carboxylate hydrochloride
  • (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylate hydrochloride
  • (2S,4R)-2-(trifluoromethyl)-4-piperidinecarboxylic acid hydrochloride

Uniqueness

What sets (2S,4R)-N-cyclobutyl-4-fluoropyrrolidine-2-carboxamide hydrochloride apart from similar compounds is its specific combination of a cyclobutyl group and a fluorine atom. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(2S,4R)-N-cyclobutyl-4-fluoropyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O.ClH/c10-6-4-8(11-5-6)9(13)12-7-2-1-3-7;/h6-8,11H,1-5H2,(H,12,13);1H/t6-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQINADZPWNDOY-HNJRQZNRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2CC(CN2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)NC(=O)[C@@H]2C[C@H](CN2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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